An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (3S)-3-amino-4-phenylbutanoate is a chiral β-amino ester of significant interest in the pharmaceutical industry. Its unique structural features, combining a bulky tert-butyl ester protecting group with a stereochemically defined β-amino acid backbone, make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this versatile building block, offering insights for its effective utilization in drug discovery and development.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their derivatives are crucial components in a wide array of biologically active molecules, including natural products, peptides, and pharmaceuticals.[1] The stereochemistry of these building blocks is often critical for their biological function, influencing their binding affinity to target receptors and enzymes.[2] Tert-butyl (3S)-3-amino-4-phenylbutanoate, with its defined (S)-configuration, serves as a key precursor for introducing the β-amino-4-phenylbutanoate moiety into drug candidates, a structural motif present in several therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl (3S)-3-amino-4-phenylbutanoate is essential for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁NO₂ | [3][4] |
| Molar Mass | 235.32 g/mol | [4][5] |
| Appearance | White to slightly yellow low melting solid | [4][6] |
| Melting Point | 30-31 °C | [5] |
| Storage Condition | 2-8°C | [4] |
| CAS Number | 120686-17-1 | [3][6] |
Solubility: While quantitative solubility data is not extensively published, it is sparingly soluble in chloroform, DMSO, and methanol.[7] Its nonpolar tert-butyl and phenyl groups suggest better solubility in a range of organic solvents such as ethyl acetate, dichloromethane, and diethyl ether.
Synthesis and Purification
The synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate typically starts from the corresponding β-amino acid, (3S)-3-amino-4-phenylbutanoic acid. The key transformation is the esterification of the carboxylic acid with a tert-butyl group.
Figure 1: General synthetic scheme for the preparation of tert-butyl (3S)-3-amino-4-phenylbutanoate.
Detailed Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative procedure based on established methods for the tert-butylation of carboxylic acids.
Materials:
-
(3S)-3-amino-4-phenylbutanoic acid
-
tert-Butanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend (3S)-3-amino-4-phenylbutanoic acid (1 equivalent) in dichloromethane.
-
Add a large excess of tert-butanol (e.g., 10 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3S)-3-amino-4-phenylbutanoate.
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of tert-butyl (3S)-3-amino-4-phenylbutanoate.
Spectroscopic Data
While a complete set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Phenyl group protons: Multiplet in the range of δ 7.20-7.40 ppm.
-
CH-NH₂ proton: Multiplet around δ 3.5-3.8 ppm.
-
CH₂-Ph protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.8-3.0 ppm.
-
CH₂-COO protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.4-2.6 ppm.
-
tert-Butyl protons: A sharp singlet at approximately δ 1.45 ppm, integrating to 9 protons.
-
NH₂ protons: A broad singlet which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbon (C=O): Expected in the range of δ 170-175 ppm.
-
Phenyl carbons: Multiple signals in the aromatic region (δ 125-140 ppm).
-
Quaternary carbon of tert-butyl group: Expected around δ 80-82 ppm.
-
CH-NH₂ carbon: Expected around δ 50-55 ppm.
-
CH₂-Ph carbon: Expected around δ 40-45 ppm.
-
CH₂-COO carbon: Expected around δ 35-40 ppm.
-
Methyl carbons of tert-butyl group: A single peak around δ 28 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy): A supplier's specification confirms that the infrared spectrum conforms to the structure.[6][8][9][10] Key expected vibrational frequencies include:
-
N-H stretching (amine): A broad absorption in the region of 3300-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=O stretching (ester): A strong absorption band around 1730 cm⁻¹.
-
C-N stretching: In the fingerprint region.
-
C-O stretching (ester): In the fingerprint region.
Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 235.32. Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu).
Reactivity and Stability
The reactivity of tert-butyl (3S)-3-amino-4-phenylbutanoate is primarily governed by the amino group and the tert-butyl ester functionality.
-
Amino Group Reactivity: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
tert-Butyl Ester Stability: The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. This stability is crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid moiety.
-
Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This orthogonality to many other protecting groups is a key advantage in complex synthetic strategies.
Applications in Drug Development
The primary application of tert-butyl (3S)-3-amino-4-phenylbutanoate is as a chiral building block in the synthesis of pharmaceuticals. Its stereodefined structure is incorporated into the final API to ensure the desired pharmacological activity.
Intermediate in the Synthesis of HIV Protease Inhibitors
Chiral β-amino acid derivatives are key components in the structure of many HIV protease inhibitors.[11][12][13] These inhibitors are designed to mimic the transition state of the viral protease's natural substrate, thereby blocking its activity and inhibiting viral replication. The (3S)-3-amino-4-phenylbutanoate moiety can be found in the backbone of several potent HIV protease inhibitors.
Figure 2: Conceptual workflow illustrating the use of tert-butyl (3S)-3-amino-4-phenylbutanoate in the synthesis of HIV protease inhibitors.
While specific, publicly available synthetic routes for commercial drugs directly starting from this exact ester are proprietary, its structural motif is a well-established pharmacophore in this therapeutic class.
Safety and Handling
According to the Safety Data Sheet (SDS), tert-butyl (3S)-3-amino-4-phenylbutanoate is a corrosive material that causes severe skin burns and eye damage.[2]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and do NOT induce vomiting; seek immediate medical attention.[2]
Conclusion
Tert-butyl (3S)-3-amino-4-phenylbutanoate is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its well-defined stereochemistry, coupled with the robust yet readily cleavable tert-butyl ester protecting group, provides synthetic chemists with a powerful tool for the construction of APIs, particularly in the field of antiviral drug discovery. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful application in research and development.
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